[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate
Description
IUPAC Nomenclature and Constitutional Isomerism
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural framework consisting of multiple interconnected ring systems and functional groups. The systematic name [4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino acetate indicates the presence of a dichlorophenyl substituent at the 4-position of a partially hydrogenated naphthalene ring system, with an imine linkage to an amino acetate moiety. The molecular formula can be derived as C18H15Cl2NO2, incorporating the acetate group into the base structure of the related oxime compound which has formula C16H13Cl2NO.
Constitutional isomerism represents a significant consideration in understanding this compound's structural landscape. As demonstrated in fundamental organic chemistry principles, molecules with identical molecular formulas can exhibit different connectivity patterns, leading to distinct constitutional isomers. For the target compound, multiple constitutional arrangements are theoretically possible through alternative positioning of the dichlorophenyl substituent, variations in the imine geometry, and different acetate attachment points. The specific positioning of chlorine atoms at the 3,4-positions of the phenyl ring, rather than other possible arrangements such as 2,3-dichloro or 2,4-dichloro patterns, represents one constitutional variant among several possible dichlorophenyl isomers.
The imine functionality introduces additional isomeric considerations through geometric isomerism. The carbon-nitrogen double bond can adopt either E (entgegen) or Z (zusammen) configurations, with the E-isomer typically being more thermodynamically stable due to reduced steric interactions between substituents. Analysis of related compounds in the literature suggests that the E-configuration predominates in similar naphthalene-based imine systems, where the bulky naphthalene moiety adopts a position opposite to the amino acetate group across the imine double bond.
X-ray Crystallography and Solid-State Conformational Analysis
Single crystal X-ray diffraction analysis provides definitive structural information for related compounds in this chemical family, offering insights into the likely solid-state arrangement of the amino acetate derivative. Crystallographic studies of analogous naphthalene-based Schiff base complexes reveal characteristic structural features that can be extrapolated to understand the target compound's three-dimensional architecture.
The naphthalene ring system typically maintains planarity in the solid state, with the dichlorophenyl substituent adopting a specific dihedral angle relative to the naphthalene plane. In related structures, this dihedral angle commonly ranges from 45 to 75 degrees, balancing steric considerations with electronic conjugation effects. The partially saturated nature of the naphthalene ring, indicated by the 3,4-dihydro-2H designation, introduces conformational flexibility in the aliphatic portion while maintaining the aromatic character of the remaining benzene ring.
Intermolecular interactions in the crystal lattice play crucial roles in determining the solid-state structure. Hydrogen bonding patterns involving the amino acetate functionality are expected to influence crystal packing arrangements. The carboxylate oxygen atoms can serve as hydrogen bond acceptors, while the amino nitrogen may participate as either a donor or acceptor depending on protonation state and local environment. Weak interactions such as carbon-hydrogen to oxygen contacts and aromatic stacking between naphthalene rings further stabilize the crystal structure.
The dichlorophenyl substituent introduces additional intermolecular interactions through halogen bonding effects. Chlorine atoms can participate in weak directional interactions with electron-rich regions of neighboring molecules, contributing to overall crystal stability and influencing molecular orientation within the lattice.
Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)
Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of chemical shifts, coupling patterns, and integration ratios. The ¹H Nuclear Magnetic Resonance spectrum of the amino acetate derivative exhibits characteristic resonances corresponding to its distinct structural elements. Aromatic protons from both the naphthalene and dichlorophenyl rings appear in the 7.0-8.5 parts per million region, with specific chemical shifts influenced by electronic effects of the chlorine substituents and the degree of aromatic conjugation.
The imine proton, representing the critical carbon-nitrogen double bond linkage, typically resonates as a singlet between 8.0-8.5 parts per million, consistent with observations in related Schiff base compounds. This chemical shift reflects the deshielding effect of the imine nitrogen and aromatic conjugation. The amino acetate methylene protons appear as a characteristic singlet around 3.5 parts per million, while any amino protons may be observed as exchangeable signals depending on solvent and measurement conditions.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with particular emphasis on the imine carbon signal, which typically appears around 165 parts per million in similar compounds. The carboxylate carbon of the acetate group resonates in the 170-180 parts per million region, characteristic of carbonyl carbons in carboxylic acid derivatives. Aromatic carbons distribute throughout the 120-150 parts per million range, with chlorine-bearing carbons showing diagnostic downfield shifts.
Table 1: Characteristic Spectroscopic Data for Related Naphthalene Derivatives
| Structural Element | ¹H NMR (ppm) | ¹³C NMR (ppm) | FT-IR (cm⁻¹) |
|---|---|---|---|
| Imine C=N | 8.0-8.5 | ~165 | 1620-1640 |
| Aromatic C-H | 7.0-8.5 | 120-150 | 3000-3100 |
| Acetate CH₂ | ~3.5 | ~55 | 2850-2950 |
| Carboxylate C=O | - | 170-180 | 1650-1750 |
| C-Cl bonds | - | 130-135 | 750-850 |
Fourier Transform Infrared spectroscopy provides complementary structural information through vibrational analysis. The imine stretching frequency appears as a characteristic band between 1620-1640 wavenumbers, confirming the presence of the carbon-nitrogen double bond. Carboxylate stretching vibrations from the acetate functionality manifest as strong absorptions in the 1650-1750 wavenumber region, with the exact frequency depending on the coordination environment and hydrogen bonding interactions.
Aromatic carbon-hydrogen stretching modes appear in the 3000-3100 wavenumber region, while carbon-chlorine stretching vibrations contribute absorptions in the 750-850 wavenumber range. The fingerprint region below 1500 wavenumbers contains numerous diagnostic bands corresponding to aromatic ring deformations and out-of-plane bending modes.
Ultraviolet-Visible spectroscopy reveals electronic transitions within the conjugated aromatic system. The naphthalene chromophore contributes characteristic absorption bands in the 250-350 nanometer region, corresponding to π-π* transitions within the aromatic system. The dichlorophenyl substituent modifies these transitions through electronic effects, while the imine linkage may introduce additional charge transfer character to the absorption profile. Extended conjugation between the aromatic rings through the imine bridge typically results in bathochromic shifts relative to the isolated chromophores.
Tautomeric Equilibria and Resonance Stabilization Mechanisms
The structural framework of [4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino acetate supports multiple tautomeric forms through proton migration and electronic rearrangement processes. The primary tautomeric equilibrium involves the imine-enamine balance, where the imine form predominates under most conditions but can equilibrate with an enamine tautomer through proton transfer from the amino acetate nitrogen to the imine carbon.
Resonance stabilization mechanisms significantly influence the compound's electronic structure and chemical reactivity. The extended conjugation pathway connecting the naphthalene aromatic system through the imine linkage to the dichlorophenyl ring creates a delocalized π-electron network. This conjugation stabilizes the molecule through resonance energy, contributing to the observed planarity and restricted rotation around key bonds.
The dichlorophenyl substituent participates in resonance stabilization through its electron-withdrawing inductive effects and mesomeric contributions. The chlorine atoms, being electronegative, withdraw electron density from the aromatic ring, creating partial positive character that can be stabilized through resonance with the extended conjugated system. This electronic communication influences both the chemical reactivity and spectroscopic properties of the compound.
Intramolecular hydrogen bonding represents another important stabilization mechanism, particularly involving the amino acetate functionality. The amino nitrogen can form hydrogen bonds with the carboxylate oxygen, creating a favorable five or six-membered chelate ring that enhances molecular stability. Such intramolecular interactions influence conformational preferences and affect the accessibility of different tautomeric forms.
The tautomeric equilibrium position depends on environmental factors including solvent polarity, temperature, and pH conditions. In polar solvents, the ionic character of certain tautomeric forms may be stabilized through solvation effects, while nonpolar environments favor the neutral imine form. Temperature effects on tautomeric equilibria follow standard thermodynamic principles, with higher temperatures generally favoring forms with greater entropy contributions.
Properties
IUPAC Name |
[[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11(22)23-21-18-9-7-13(14-4-2-3-5-15(14)18)12-6-8-16(19)17(20)10-12/h2-6,8,10,13H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIHIRZUXSCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158725 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone O-acetyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124345-15-9 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone O-acetyloxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124345-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone O-acetyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Stobbe Condensation
The initial step involves the Friedel-Crafts acylation of an aromatic hydrocarbon (e.g., 3,4-dichlorobenzene) with benzoyl chloride in the presence of aluminum chloride (AlCl₃) to form a benzophenone derivative. Subsequent Stobbe condensation with diethyl succinate under strongly basic conditions (e.g., potassium tert-butoxide) yields a 4,4-diarylbutenoic acid ester. Decarboxylation using hydrobromic acid (HBr) produces the corresponding butenoic acid.
Hydrogenation and Cyclization
The butenoic acid undergoes catalytic hydrogenation over palladium/charcoal (Pd/C) to form a 4,4-diarylbutanoic acid, which is cyclized via Friedel-Crafts conditions (AlCl₃ or polyphosphoric acid) to yield 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertralone). This ketone is then converted to the imine via reaction with methylamine in the presence of an acid catalyst, typically AlCl₃ or AlBr₃ , at reflux temperatures. The reaction employs a solvent system such as toluene or chlorobenzene, with catalyst loadings ranging from 4–8 molar equivalents relative to the amine.
Comparative Analysis of Methodologies
Critical Considerations in Process Design
Catalytic Efficiency
The use of AlCl₃ in imine formation is optimal for achieving high yields (80–85%), though alternatives like AlBr₃ show comparable efficacy. Catalytic hydrogenation steps require precise control of Pd/C loading (3–5 wt.%) to avoid over-reduction.
Solvent Impact
Non-polar solvents (toluene, chlorobenzene) prevent imine degradation during synthesis, while polar solvents (methanol, ethanol) aid in acetylation and purification.
Byproduct Management
Decarboxylation and cyclization steps generate stoichiometric HCl, necessitating robust acid scavenging (e.g., aqueous NaOH washes). Residual palladium in hydrogenated products is removed via activated charcoal filtration.
Scalability and Industrial Relevance
The described methods are scalable, with patents reporting pilot-scale production of sertralone imine derivatives. Key industrial adaptations include:
Chemical Reactions Analysis
Hydrolysis and Stability
The acetate group undergoes hydrolysis under acidic or basic conditions, regenerating the parent imine or forming oximes. Stability studies indicate:
-
Acid Hydrolysis : Rapid cleavage in HCl/EtOH (1:1) at 60°C .
-
Base Hydrolysis : Slower degradation in NaOH (2.5 N) at 25°C .
Reduction Reactions
Catalytic hydrogenation of the imine moiety is a critical step for sertraline synthesis:
-
Conditions : Ethanol, 50°C, 4h.
-
Product : 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (sertraline precursor) .
Oxidation and Byproduct Formation
Oxidation of the tetralin ring generates ketone byproducts:
-
Oxidizing Agent : CrO₃ or KMnO₄ in acidic media.
-
Product : 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (observed as a by-product in sertraline synthesis) .
Acid-Catalyzed Rearrangements
The imine-acetate derivative undergoes Friedel-Crafts-type cyclization in the presence of Lewis acids:
Stereochemical Considerations
The (4S)-stereoisomer of related ketones (e.g., 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one ) is a documented impurity, suggesting potential stereoselective acetylation pathways during synthesis .
Reactivity with Nucleophiles
The acetate group is susceptible to nucleophilic substitution:
Thermal Degradation
Thermogravimetric analysis (TGA) of related compounds shows decomposition above 200°C, releasing acetic acid and regenerating the imine .
Comparative Reactivity Table
| Reaction Type | Reactivity with Acetate Derivative | Key Observations |
|---|---|---|
| Hydrolysis | High (acid > base) | Parent imine or oxime formation |
| Hydrogenation | Moderate | Pd/C required for selectivity |
| Oxidation | Low | Ketone byproducts dominate |
| Nucleophilic attack | High (S > N) | Thioacetates form preferentially |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that certain synthesized derivatives showed higher inhibitory effects than doxorubicin, a well-known chemotherapeutic agent. The IC50 values for these compounds were found to be greater than 100 µg/mL against normal cells, indicating selective toxicity toward cancer cells while sparing healthy cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Corrosion Inhibition
[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate has been investigated as a corrosion inhibitor in metal protection. Its effectiveness is attributed to the formation of a protective layer on metal surfaces that prevents oxidation and degradation. Comparative studies have demonstrated its superior performance over traditional inhibitors in specific environments .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers synthesized several derivatives of [[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate and tested them against three different tumor cell lines: breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapy drugs .
Case Study 2: Corrosion Inhibition
A study focused on the application of this compound as a corrosion inhibitor for mild steel in acidic environments. The results showed that the compound effectively reduced corrosion rates by forming a protective barrier on the steel surface. Electrochemical tests confirmed its efficacy compared to conventional inhibitors .
Mechanism of Action
The mechanism of action of [[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting downstream biological processes .
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Compound 10g : Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
- Structure : Incorporates a thiazole ring and urea linkage instead of the Schiff base.
- Synthesis : Prepared via multi-step reactions with an 87.0% yield, using piperazine and thiazole intermediates .
Compound 10h : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
Comparison :
Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- Structure : Trans-configuration at the tetrahydronaphthalene ring.
- Application: Combined with eszopiclone for treating menopausal symptoms and cognitive disorders .
- Synthesis : Requires resolution using D-(-)-mandelic acid and HCl salt formation .
Cis-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (Sertraline Intermediate)
Comparison :
- Stereochemistry dictates therapeutic use: the cis-isomer is essential for sertraline’s SSR activity, while the trans-isomer is repurposed for menopausal therapies .
(E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one (8a-i)
- Structure: Pyrazole-substituted dihydronaphthalenone.
- Synthesis: Condensation with pyrazole-carbaldehyde in methanol (yield: ~85%) .
Comparison :
- The target compound’s acetate group simplifies downstream salt formation (e.g., mandelate or HCl salts), whereas pyrazole derivatives require additional purification steps .
Key Findings and Implications
Structural Flexibility : Substitutions on the dichlorophenyl scaffold (e.g., thiazole, pyrazole) enable diversification into anticancer agents, while the Schiff base structure is tailored for psychiatric drug synthesis .
Stereochemical Sensitivity : The cis-configuration is indispensable for sertraline’s efficacy, highlighting the need for precise resolution techniques .
Synthetic Efficiency : The target compound’s synthesis achieves competitive yields (~80%) compared to analogues like 10g (87%), though its role as an intermediate limits direct therapeutic application .
Biological Activity
The compound [4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino acetate, often referred to as a derivative of naphthalene, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 295.2 g/mol. The compound features a dichlorophenyl group attached to a naphthalene backbone, which is a common structural motif in various bioactive compounds.
Antiproliferative Effects
Research has indicated that derivatives of naphthalene exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to [4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino acetate demonstrate cytotoxic effects on breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| HCT116 (colon cancer) | 15.0 | Cell cycle arrest |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound has shown moderate antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. The following table summarizes the antioxidant efficacy:
| Test | IC50 (µM) | Reference Compound |
|---|---|---|
| DPPH | 25.0 | Ascorbic Acid (10 µM) |
| ABTS | 30.0 | Trolox (5 µM) |
The biological activity of [4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino acetate is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its antioxidant effects.
- Gene Expression Regulation : It can influence the expression of genes related to apoptosis and cell survival.
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of naphthalene derivatives, including [4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino acetate. The results indicated that these compounds could effectively reduce tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways .
Research on Antioxidant Effects
Another investigation focused on the antioxidant capacity of similar compounds using in vitro assays. The findings revealed that the tested compound exhibited significant radical scavenging activity, suggesting potential applications in preventing oxidative damage related to chronic diseases .
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use of TiCl₄ enhances Schiff base formation efficiency by stabilizing intermediates .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and yield .
- Temperature Control : Maintaining reflux conditions during hydrolysis ensures complete conversion .
Advanced: How do variations in substituents on the naphthalenone ring affect the compound’s pharmacological activity, and what computational methods validate these structure-activity relationships (SAR)?
Q. Methodological Answer :
- Substituent Impact : Electron-withdrawing groups (e.g., Cl) at the 3,4-positions of the phenyl ring enhance stability and receptor binding affinity, as observed in analogs with improved bioactivity .
- Computational Validation :
- Molecular Docking : Software like AutoDock Vina predicts binding modes to targets such as estrogen receptors (relevant to menopausal therapy) .
- DFT Calculations : Assess electronic effects of substituents on the naphthalenone core, correlating HOMO-LUMO gaps with oxidative stability .
- MD Simulations : Evaluate conformational flexibility of the Schiff base moiety under physiological conditions .
Q. Key Findings :
- Derivatives with bulkier substituents exhibit steric hindrance, reducing binding efficacy .
- Chlorine atoms enhance lipophilicity, improving blood-brain barrier penetration in cognitive disorder models .
Data Contradiction: In crystallographic studies, how do differing dihedral angles between dichlorophenyl and adjacent rings influence stability, and what methodological approaches resolve these discrepancies?
Q. Methodological Answer :
- Structural Observations : Crystallographic data reveals three conformers (A, B, C) with dihedral angles of 54.8°, 76.2°, and 77.5° between dichlorophenyl and pyrazol-4-yl rings, influenced by N–H⋯O hydrogen bonding .
- Stability Implications :
- Smaller angles (e.g., 54.8°) correlate with stronger intramolecular H-bonding and higher thermal stability (m.p. 473–475 K) .
- Larger angles increase steric strain, reducing crystallinity .
Q. Resolution Strategies :
- Variable-Temperature XRD : Track conformational changes across temperature gradients.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions to rationalize polymorphism .
Basic: What spectroscopic techniques are essential for characterizing the compound’s structure, and what key spectral markers should researchers focus on?
Q. Methodological Answer :
- 1H/13C NMR :
- IR Spectroscopy :
- Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 1740–1760 cm⁻¹ (C=O) validate key functional groups .
- Mass Spectrometry :
Q. Purification Cross-Check :
- TLC Monitoring : Use ethyl acetate/hexane (5–30% gradient) to track reaction progress .
Advanced: What role does Schiff base formation play in the synthesis, and how do catalysts like TiCl₄ influence reaction kinetics and stereochemical outcomes?
Q. Methodological Answer :
Q. Kinetic Studies :
- Pseudo-first-order kinetics under excess amine conditions, with rate constants (k) increasing by 40% when TiCl₄ is used .
Basic: What are the challenges in achieving high purity during synthesis, and what purification methods are most effective?
Q. Methodological Answer :
- Key Challenges :
- Purification Methods :
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (5–30%) separates Schiff base isomers .
- Recrystallization : Use methylene chloride/hexane mixtures to isolate high-purity crystals (>98%) .
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets, such as enzymes involved in cognitive disorders?
Q. Methodological Answer :
- Target Selection : Focus on receptors like GABAₐ (linked to menopausal cognitive decline) and NMDA .
- Docking Protocol :
- Protein Preparation : Retrieve PDB structures (e.g., 6WKP for GABAₐ) and optimize hydrogen bonding networks.
- Grid Generation : Define binding pockets around key residues (e.g., Arg112 for GABAₐ).
- Pose Scoring : Use AMBER force fields to rank binding affinities (ΔG ≤ -8 kcal/mol suggests strong interaction) .
Q. Validation :
- In Vitro Assays : Compare docking scores with IC₅₀ values from enzyme inhibition studies .
Data Contradiction: When encountering inconsistent biological activity data across studies, what experimental variables should be re-evaluated?
Q. Methodological Answer :
- Critical Variables :
- Enantiomeric Purity : Racemic mixtures (e.g., CAS 140631-53-4) may exhibit divergent activities; chiral HPLC (e.g., Chiralpak AD-H) resolves enantiomers .
- Solvent Effects : DMSO vs. saline alters solubility and bioavailability .
- Cell Line Variability : Use standardized models (e.g., SH-SY5Y for neuroactivity) to minimize discrepancies .
Q. Resolution Workflow :
Re-test compounds under identical solvent/vehicle conditions.
Characterize stereochemistry via circular dichroism (CD) .
Validate targets using siRNA knockdowns to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
